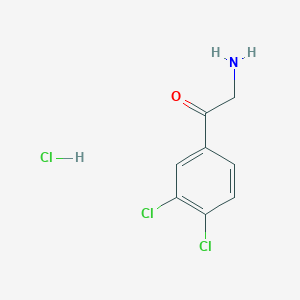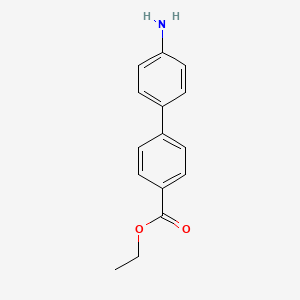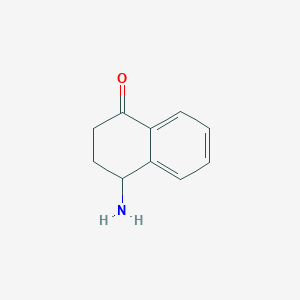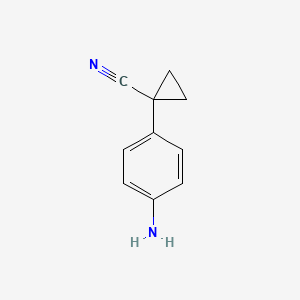
1-(4-氨基苯基)环丙烷甲腈
描述
1-(4-Aminophenyl)cyclopropanecarbonitrile, also known as 4-amino-1-cyclopropanecarbonitrile (4-ACC), is a cyclopropanecarbonitrile derivative of 4-aminophenol. It is a colorless liquid at room temperature and is soluble in water, methanol, and ethanol. 4-ACC has been studied for its potential applications in various scientific research fields, including pharmaceuticals, agrochemicals, and biotechnology.
科学研究应用
新型化合物的合成
- 侯等人 (2016) 描述了 3-(4-氨基苯基)环丙烷-1, 1, 2, 2-四甲腈的合成,作为合成 NVP-BEZ-235 衍生物的重要中间体,这种方法有助于开发新的药物化合物 侯等人。
生物活性化合物中的构象限制
- Kazuta 等人 (2002) 利用环丙烷衍生物(如 2-氨基甲基-1-(1H-咪唑-4-基)环丙烷)来限制生物活性化合物的构象,这可以增强活性并有助于研究生物活性构象 Kazuta 等人。
合成用于研究的标记化合物
- Silverman 和 Hoffman (1981) 从环丙烷甲腈合成了 N-[1-2H]- 和 N-[1-3H]-环丙基苯甲胺,展示了一种为进一步科学研究制备标记化合物的方法 Silverman 和 Hoffman。
光化学反应
- Guizzardi 等人 (2003) 研究了 N,N-二甲基-4-氯苯胺与二烯的光化学反应,导致形成 4-氨基苯基阳离子,突出了有机化学中新型合成途径的潜力 Guizzardi 等人。
抗增殖活性
- Lu 等人 (2021) 合成了一种具有 1-(4-甲氧基苯基)环丙烷-1-甲酰胺结构的化合物,对癌细胞系显示出显着的抑制活性,说明了环丙烷衍生物在癌症研究中的潜力 Lu 等人。
安全和危害
生化分析
Biochemical Properties
1-(4-Aminophenyl)cyclopropanecarbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular metabolism. The nature of these interactions is often characterized by the binding affinity and specificity of 1-(4-Aminophenyl)cyclopropanecarbonitrile to its target biomolecules .
Cellular Effects
1-(4-Aminophenyl)cyclopropanecarbonitrile has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, 1-(4-Aminophenyl)cyclopropanecarbonitrile can impact cell signaling by interacting with receptors or signaling proteins, thereby affecting downstream signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminophenyl)cyclopropanecarbonitrile can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Aminophenyl)cyclopropanecarbonitrile remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(4-Aminophenyl)cyclopropanecarbonitrile vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of 1-(4-Aminophenyl)cyclopropanecarbonitrile is essential for determining its safety and efficacy in potential therapeutic applications .
Metabolic Pathways
1-(4-Aminophenyl)cyclopropanecarbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells. These interactions highlight the importance of 1-(4-Aminophenyl)cyclopropanecarbonitrile in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Aminophenyl)cyclopropanecarbonitrile within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of 1-(4-Aminophenyl)cyclopropanecarbonitrile is essential for elucidating its overall effects on cellular processes .
属性
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAWZMLYUMWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108858-86-2 | |
| Record name | 1-(4-Aminophenyl)cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



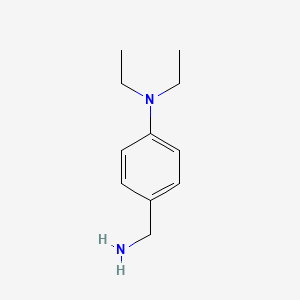
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)
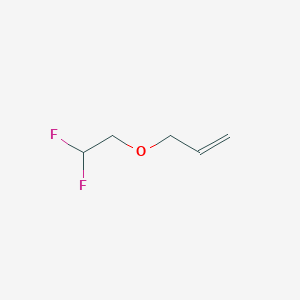
![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)
